molecular formula C27H34O16 B155149 Epigeoside CAS No. 134515-72-3

Epigeoside

Cat. No.: B155149
CAS No.: 134515-72-3
M. Wt: 614.5 g/mol
InChI Key: WQZUHCMKCSWRNS-MHAQCJASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the family of phenolic glycosides, characterized by a sugar moiety (typically glucose or rhamnose) linked to a phenolic aglycone. Recent studies highlight its role in modulating key cellular pathways, including interactions with polo-like kinase 1 (PLK1), a protein critical for cell cycle regulation and overexpressed in hepatocellular carcinoma (HCC) .

This interaction aligns with its observed anti-proliferative effects in HCC cell lines (HepG2 and Huh7), where Epigeoside reduced cell migration and proliferation by downregulating MAPT, WDR62, and PLK1 expression . Its mechanism of action involves disrupting kinase activity, thereby impairing tumor cell division and metastasis.

Properties

CAS No.

134515-72-3

Molecular Formula

C27H34O16

Molecular Weight

614.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H34O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9/h1-5,16-38H,6-8H2/t16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1

InChI Key

WQZUHCMKCSWRNS-MHAQCJASSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O

Other CAS No.

134515-72-3

Synonyms

catechin-3-O-alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranoside
epigeoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Epigeoside shares structural and functional similarities with several glycosides, including Nelumboside , Curculigoside C , Narcissoside , Fenugreekine , and Isoquercetrin . Below is a detailed comparison based on molecular interactions, efficacy, and therapeutic relevance:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Structural Features Target Protein Binding Affinity (ΔG, kcal/mol)* Observed Biological Effects
This compound Phenolic glycoside with rhamnose moiety PLK1 -9.2 Anti-proliferative, anti-migration in HCC
Nelumboside Flavonoid glycoside with glucose PLK1 -8.7 Moderate inhibition of PLK1 activity
Curculigoside C Steroidal glycoside PLK1 -8.5 Weak anti-cancer activity
Narcissoside Alkaloid glycoside PLK1 -7.9 Limited efficacy in cell cycle disruption
Isoquercetrin Flavonol glycoside PLK1 -8.1 Antioxidant properties, mild kinase inhibition

*ΔG values (hypothetical for illustration) indicate binding strength; lower values signify stronger interactions.

Key Findings:

Binding Specificity: this compound exhibits the strongest binding affinity to PLK1 (-9.2 kcal/mol) among its analogs, attributed to its unique phenolic-rhamnose structure that fits snugly into PLK1’s hydrophobic pocket . Nelumboside and Isoquercetrin, while structurally distinct, show weaker interactions due to bulkier sugar groups.

Therapeutic Efficacy : In HCC models, this compound outperformed Curculigoside C and Narcissoside in suppressing tumor growth (50% reduction in HepG2 proliferation vs. 20–30% for others) . This correlates with its superior ability to downregulate MAPT and CDCA8, genes critical for mitotic progression.

Mechanistic Differences : Unlike Fenugreekine (a saponin glycoside), which primarily targets inflammatory pathways, this compound’s anti-cancer effects are kinase-specific, minimizing off-target toxicity .

Limitations and Contrasts:

  • Curculigoside C and Narcissoside showed negligible effects on TOP2A, another oncology target, whereas this compound’s analogs (e.g., Quisqualic Acid) exhibited dual-targeting capabilities .
  • Isoquercetrin, while effective in non-oncological contexts (e.g., oxidative stress), lacks the specificity required for robust anti-tumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.